

## Head-to-head comparison of WCK-5153 and avibactam against KPC-producing isolates

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |           |           |
|----------------------|-----------|-----------|
| Compound Name:       | WCK-5153  |           |
| Cat. No.:            | B15566810 | Get Quote |

# A Head-to-Head Showdown: WCK-5153 and Avibactam Against KPC-Producing Isolates

For researchers, scientists, and drug development professionals, the rise of carbapenem-resistant Enterobacterales (CRE), particularly those producing Klebsiella pneumoniae carbapenemase (KPC), presents a formidable challenge. This guide provides a detailed, data-driven comparison of two key β-lactamase inhibitors in development and clinical use: **WCK-5153** and avibactam, focusing on their efficacy against KPC-producing isolates.

This comparison synthesizes available in vitro data to offer a clear perspective on their relative performance. While direct head-to-head clinical trials are limited, surveillance studies and in vitro investigations provide valuable insights into their potential roles in combating these critical pathogens.

#### **Mechanism of Action: A Tale of Two Inhibitors**

Avibactam is a well-established non- $\beta$ -lactam  $\beta$ -lactamase inhibitor that operates through a novel mechanism. It forms a covalent but reversible bond with the serine active site of a broad spectrum of  $\beta$ -lactamases, including Ambler class A (like KPC), class C, and some class D enzymes. This reversible inhibition protects its partner  $\beta$ -lactam, most commonly ceftazidime, from enzymatic degradation.



**WCK-5153**, on the other hand, is a member of the diazabicyclooctane (DBO) class and functions as a " $\beta$ -lactam enhancer." Its primary mechanism involves the inhibition of penicillin-binding protein 2 (PBP2), a crucial enzyme in bacterial cell wall synthesis.[1] This intrinsic antibacterial activity, independent of  $\beta$ -lactamase inhibition, synergizes with  $\beta$ -lactam antibiotics. Additionally, **WCK-5153** and its close analog, zidebactam, also exhibit inhibitory activity against certain class A and C  $\beta$ -lactamases.

## In Vitro Efficacy: A Comparative Analysis

Direct comparative studies of cefepime/**WCK-5153** versus ceftazidime/avibactam against KPC-producing isolates are not readily available in published literature. However, a large-scale surveillance study provides a close comparison using zidebactam, a structurally and mechanistically similar DBO to **WCK-5153**, in combination with cefepime. The following tables summarize the in vitro activity of cefepime/zidebactam and ceftazidime/avibactam against KPC-producing Enterobacterales.

Table 1: Comparative In Vitro Activity Against KPC-Producing Enterobacterales

| Drug<br>Combination       | Isolate Group                               | MIC50 (μg/mL) | MIC90 (μg/mL) | % Susceptible          |
|---------------------------|---------------------------------------------|---------------|---------------|------------------------|
| Cefepime-<br>Zidebactam   | KPC-positive<br>Enterobacterales<br>(n=214) | ≤1            | 2             | 94.9% (at ≤8<br>μg/mL) |
| Ceftazidime-<br>Avibactam | KPC-positive<br>Enterobacterales<br>(n=214) | 1             | 4             | 99.1% (at ≤8<br>μg/mL) |

Data extracted from a study evaluating cefepime-zidebactam against carbapenem-non-susceptible isolates. Zidebactam is used as a surrogate for **WCK-5153** due to their similar structure and mechanism.

Table 2: In Vitro Activity of Ceftazidime-Avibactam Against KPC-Producing Klebsiella pneumoniae



| Isolate Group                       | MIC50 (μg/mL) | MIC90 (µg/mL) | Susceptibility Rate |
|-------------------------------------|---------------|---------------|---------------------|
| KPC-producing K. pneumoniae (n=410) | ≤0.5/4        | 2/4           | 94.5%               |
| KPC-producing K. pneumoniae (n=32)  | Not Reported  | Not Reported  | 93.8%               |

Data compiled from multiple surveillance studies. The concentration of avibactam is fixed at 4  $\mu g/mL$ .

## **Experimental Protocols**

The data presented is primarily derived from in vitro susceptibility testing following standardized methodologies.

## Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

The core experimental protocol for assessing the in vitro potency of these drug combinations is the broth microdilution method, as standardized by the Clinical and Laboratory Standards Institute (CLSI).

Workflow for Broth Microdilution Susceptibility Testing:





Click to download full resolution via product page

Caption: Workflow for MIC determination by broth microdilution.



#### Key Steps:

- Isolate Preparation: KPC-producing bacterial isolates are cultured overnight on appropriate agar plates. A standardized inoculum equivalent to a 0.5 McFarland standard is prepared in a suitable broth.
- Antimicrobial Agent Preparation: Serial twofold dilutions of the antimicrobial agents
  (cefepime with a fixed concentration of WCK-5153, or ceftazidime with a fixed concentration
  of avibactam) are prepared in cation-adjusted Mueller-Hinton broth (CAMHB).
- Inoculation: The wells of a 96-well microtiter plate containing the serially diluted antimicrobial agents are inoculated with the standardized bacterial suspension.
- Incubation: The inoculated plates are incubated at 35°C for 16 to 20 hours in ambient air.
- MIC Determination: The MIC is recorded as the lowest concentration of the antimicrobial agent that completely inhibits visible bacterial growth.

#### **Signaling Pathways and Mechanisms of Action**

The following diagrams illustrate the mechanisms of action of **WCK-5153** and avibactam in overcoming  $\beta$ -lactam resistance in KPC-producing bacteria.

Mechanism of Action for Avibactam:



Click to download full resolution via product page



Caption: Avibactam inhibits KPC, allowing ceftazidime to act.

Mechanism of Action for WCK-5153:



Click to download full resolution via product page

Caption: WCK-5153 enhances cefepime activity via PBP2 inhibition.

#### **Concluding Remarks**

Both ceftazidime-avibactam and the cefepime-**WCK-5153** (represented by zidebactam in comparative data) demonstrate potent in vitro activity against KPC-producing Enterobacterales. Ceftazidime-avibactam appears to have a slight edge in terms of the percentage of susceptible isolates in the presented surveillance data. However, the dual mechanism of action of **WCK-5153**, combining  $\beta$ -lactamase inhibition with a potent  $\beta$ -lactam enhancer effect through PBP2 inhibition, represents a promising strategy.

For researchers and drug developers, these findings underscore the continued importance of novel β-lactamase inhibitors and enhancers in addressing the threat of multidrug-resistant Gram-negative bacteria. Further head-to-head studies, including in vivo models and clinical trials, are warranted to fully elucidate the comparative efficacy of these promising therapeutic agents.



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. Frontiers | In vitro Optimization of Ceftazidime/Avibactam for KPC-Producing Klebsiella pneumoniae [frontiersin.org]
- To cite this document: BenchChem. [Head-to-head comparison of WCK-5153 and avibactam against KPC-producing isolates]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15566810#head-to-head-comparison-of-wck-5153-and-avibactam-against-kpc-producing-isolates]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com